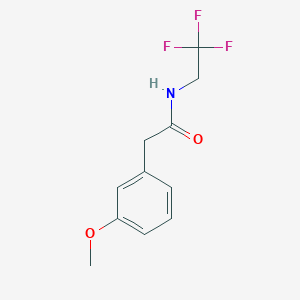

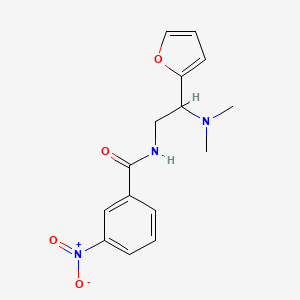

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with nitrobenzamide groups and dimethylaminoethyl moieties have been investigated for their biological activities, particularly as hypoxia-selective cytotoxins and cholinergic properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including displacement reactions, dimesylation, and mesylate displacement with LiCl . For instance, the synthesis of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves these steps to obtain compounds with different nitro group dispositions . Similarly, the synthesis of N-aryl analogs of ranitidine with dimethylaminoethyl moieties also involves multi-step synthetic procedures .

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzamide" has been characterized using various spectroscopic techniques. For example, the nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide was characterized by FT-IR, NMR, and mass spectrometry, and its crystal structure was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives is influenced by their reduction potentials. Compounds with meta-disposed nitro groups exhibit higher hypoxic selectivity due to their one-electron reduction potentials, which are similar to known isomers . The reductive chemistry of these compounds involves enzymatic reduction of nitro groups to amines or hydroxylamines, which is oxygen-inhibited, making them selectively toxic to hypoxic cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are closely related to their biological activities. For instance, the cytotoxicity of these compounds under aerobic and hypoxic conditions varies, with meta derivatives showing excellent hypoxic selectivities against certain cell lines . The reduction products of these compounds, such as the 2- and 4-amino derivatives, are more cytotoxic than the parent drug . Additionally, the ability of dimethylaminoethyl furanyl derivatives to inhibit acetylcholinesterase and bind to cholinergic receptors is influenced by the size of the substituents on the dinitro-N-aryl moiety .

Scientific Research Applications

Structural Elucidation and Forensic Science Applications

- Forensic Science International highlighted the importance of structural elucidation in forensic science, detailing the identification of unknown compounds seized by police, using molecular spectroscopic examination. This underscores the significance of detailed structural analysis in identifying and understanding novel compounds (Dawson et al., 1995).

Polymer Chemistry and Material Science

- Macromolecular Rapid Communications discussed the synthesis and characterization of a cationic polymer that transforms into a zwitterionic form upon irradiation, demonstrating the innovative use of polymers in materials science and their interaction with biological entities (Sobolčiak et al., 2013).

Medicinal Chemistry and Drug Design

- Journal of Medicinal Chemistry presented research on the reductive chemistry of novel hypoxia-selective cytotoxins, illustrating the approach toward targeted therapeutic agents and the role of structural modifications in enhancing drug efficacy (Palmer et al., 1995).

Antiviral Research

- RSC Advances reported on the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of influenza A H5N1 virus, showcasing the application of chemical synthesis in developing new antiviral drugs (Yongshi et al., 2017).

Alzheimer's Disease Research

- The American Journal of Geriatric Psychiatry described the use of a radiofluorinated derivative to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, highlighting the application of novel compounds in diagnostic imaging (Shoghi-Jadid et al., 2002).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-17(2)13(14-7-4-8-22-14)10-16-15(19)11-5-3-6-12(9-11)18(20)21/h3-9,13H,10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWJJZGAICXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)

![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)